molecular formula C14H10N4O2 B14413754 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione CAS No. 87018-40-4

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione

Katalognummer: B14413754
CAS-Nummer: 87018-40-4
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: WLNDHDYECVAILN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is a heterocyclic compound that features both quinoline and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione typically involves the condensation of quinoline-2-carbaldehyde with pyridine-2,6-dione hydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione exerts its effects is primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites or interact with DNA, leading to the disruption of cellular processes . The quinoline moiety is particularly known for its ability to intercalate with DNA, which can lead to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-2-carbaldehyde: Shares the quinoline moiety but lacks the pyridine-2,6-dione structure.

    Pyridine-2,6-dione: Contains the pyridine-2,6-dione moiety but lacks the quinoline structure.

Uniqueness

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is unique due to the combination of both quinoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications .

Eigenschaften

CAS-Nummer

87018-40-4

Molekularformel

C14H10N4O2

Molekulargewicht

266.25 g/mol

IUPAC-Name

6-hydroxy-5-(quinolin-2-yldiazenyl)-1H-pyridin-2-one

InChI

InChI=1S/C14H10N4O2/c19-13-8-6-11(14(20)16-13)17-18-12-7-5-9-3-1-2-4-10(9)15-12/h1-8H,(H2,16,19,20)

InChI-Schlüssel

WLNDHDYECVAILN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC(=O)C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.